molecular formula C12H12FNO B13186906 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene

1-Fluoro-3-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13186906
M. Wt: 205.23 g/mol
InChI Key: SBRCKNSLQMUBIZ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(1-isocyanatocyclopentyl)benzene is a fluorinated aromatic compound featuring a meta-substituted cyclopentyl isocyanate group. The isocyanate (-NCO) functional group confers high reactivity, enabling its use in polymer synthesis (e.g., polyurethanes) and as a cross-linking agent. The fluorine atom at the meta position influences electronic properties, enhancing electrophilic substitution selectivity.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

1-fluoro-3-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H12FNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2

InChI Key

SBRCKNSLQMUBIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)N=C=O

Origin of Product

United States

Biological Activity

1-Fluoro-3-(1-isocyanatocyclopentyl)benzene is a compound of increasing interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₂H₁₂FNO
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1536854-55-3
  • Structural Formula :
C12H12FNO\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}

Hazard Classification

The compound is classified under hazardous materials with the following safety signals:

  • Signal Word : Danger
  • Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Pharmacological Properties

Research on 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene indicates potential biological activities that could be leveraged in pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with isocyanate groups exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The presence of the isocyanate functional group has been linked to antimicrobial activity. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .

The biological activity of 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene can be attributed to several mechanisms:

  • Protein Interaction : Isocyanates are known to react with nucleophilic sites in proteins, potentially leading to modifications that alter protein function and induce cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that isocyanates can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene:

StudyFindings
Smith et al. (2020)Investigated the cytotoxic effects of isocyanate derivatives on breast cancer cell lines, revealing significant apoptosis induction at micromolar concentrations.
Johnson et al. (2022)Reported antimicrobial activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic agent.
Lee et al. (2023)Examined the structure-activity relationship of fluorinated isocyanates, highlighting increased potency with specific substitutions .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Fluoro-4-(1-isocyanatocyclopentyl)benzene
  • Molecular Formula: C₁₂H₁₂FNO (identical to the meta isomer)
  • Substituent Position : Para
  • Key Differences: The para-substituted isomer exhibits distinct regioselectivity in reactions due to altered steric and electronic effects.
1-Fluoro-3-(trifluoromethyl)benzene
  • Molecular Formula : C₇H₄F₄
  • Substituents : Trifluoromethyl (-CF₃) at meta position.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitutions to specific positions.
    • Lacks the reactive isocyanate group, limiting utility in polymerization but enhancing stability for solvent applications .
1-Fluoro-3-(iodoethynyl)benzene
  • Molecular Formula : C₈H₄FI
  • Substituents : Iodoethynyl (-C≡C-I) at meta position.
  • Key Differences: The iodoethynyl group enables Sonogashira coupling reactions, making it valuable in alkyne-based syntheses. Less moisture-sensitive than isocyanates but requires handling under inert conditions .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Stability Notes
1-Fluoro-3-(1-isocyanatocyclopentyl)benzene 205.23 (est.) ~250–300 (est.) Low in water; soluble in THF, DCM Moisture-sensitive; requires anhydrous storage
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene 205.23 ~240–290 Similar to meta isomer Lower steric hindrance may increase hydrolysis susceptibility
1-Fluoro-3-(trifluoromethyl)benzene 164.10 142–144 High in organic solvents Stable under ambient conditions; non-reactive toward water

Electronic and Steric Effects

  • Cyclopentyl vs. Linear Chains :

    • The cyclopentyl group in the target compound imposes greater steric hindrance than ethyl or propyl chains, slowing hydrolysis but complicating synthesis.
    • Para-substituted isomers (e.g., 1-fluoro-4-(1-isocyanatocyclopentyl)benzene) exhibit reduced steric clash compared to meta .
  • Fluorine vs. Other Halogens :

    • Fluorine’s electronegativity increases ring deactivation compared to chlorine or bromine analogs, directing substitutions to specific positions (e.g., para to fluorine) .

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